

A Comparative Guide to the Ototoxicity and Nephrotoxicity of Fortimicin and Tobramycin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fortimicin**
Cat. No.: **B10828623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoglycoside antibiotics are indispensable for treating severe Gram-negative infections, yet their clinical utility is hampered by the significant risks of nephrotoxicity (kidney damage) and ototoxicity (inner ear damage). Tobramycin is a cornerstone of this class, with a well-documented therapeutic and toxicity profile. **Fortimicin** (also known as astromicin) is another aminoglycoside, but its comparative toxicity profile is less extensively characterized in publicly accessible literature. This guide synthesizes the available preclinical and clinical data to build a comparative toxicological profile of these two agents. While direct, head-to-head experimental comparisons are notably scarce, this document provides a detailed analysis of each compound's known safety profile, explores the underlying mechanisms of toxicity, and presents the gold-standard experimental protocols required to perform such a comparative assessment. Our analysis indicates that while both agents carry the characteristic risks of the aminoglycoside class, subtle structural differences may influence their toxic potential. This guide serves as a critical resource for researchers aiming to understand these differences and for drug development professionals seeking to design safer aminoglycoside-based therapies.

Introduction: The Aminoglycoside Dilemma

Aminoglycosides exert their potent bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent cell death.[\[1\]](#) [\[2\]](#) This mechanism is highly effective against a range of serious infections. However, the same

properties that make them effective antibiotics also contribute to their accumulation in mammalian cells, particularly the proximal tubule cells of the kidney and the hair cells of the inner ear, leading to dose-dependent toxicity.[3]

Tobramycin is a widely used aminoglycoside, often serving as a reference compound in both clinical practice and toxicological studies.[4][5] **Fortimicin** (astromicin) is a structurally distinct aminoglycoside, characterized as a pseudodisaccharide, which has shown broad-spectrum activity, including against some gentamicin-resistant strains.[6] Understanding the nuanced differences in their safety profiles is critical for informed therapeutic selection and the development of next-generation aminoglycosides with improved therapeutic windows.

General Mechanisms of Aminoglycoside-Induced Toxicity

The toxicity of aminoglycosides is not a direct result of their primary antibacterial mechanism but rather a consequence of off-target effects following cellular uptake in mammalian tissues.

Nephrotoxicity

Aminoglycoside-induced nephrotoxicity manifests as acute tubular necrosis (ATN).[7][8] The process is initiated by the binding of cationic aminoglycoside molecules to anionic phospholipids on the brush border of proximal tubule epithelial cells.

The key steps are:

- Glomerular Filtration: Aminoglycosides are freely filtered by the glomerulus.
- Uptake into Proximal Tubules: A significant portion is reabsorbed into proximal tubule cells via endocytosis, mediated by the megalin-cubilin receptor system.[3]
- Lysosomal Sequestration and Dysfunction: Once inside the cell, the drugs accumulate within lysosomes, inhibiting the activity of lysosomal phospholipases. This leads to an accumulation of phospholipids, forming characteristic intracellular myeloid bodies.[9]
- Cellular Damage and Apoptosis: The disruption of lysosomal function, coupled with mitochondrial damage and the generation of reactive oxygen species (ROS), triggers a cascade of events leading to cellular swelling, necrosis, and apoptosis.[8]

- Reduced Renal Function: The loss of functional tubular cells impairs the kidney's reabsorptive capacity and can lead to a decrease in the glomerular filtration rate (GFR), clinically observed as a rise in serum creatinine and blood urea nitrogen (BUN).[\[3\]](#)

Ototoxicity

Aminoglycoside ototoxicity results in irreversible damage to the sensory hair cells of the cochlea (leading to hearing loss) and the vestibular system (leading to balance disorders).[\[5\]](#)

The proposed mechanism involves:

- Entry into Inner Ear Fluids: Aminoglycosides cross the blood-labyrinth barrier and accumulate in the perilymph and endolymph of the inner ear.
- Hair Cell Uptake: The drugs are then taken up by the sensory hair cells, primarily through mechanoelectrical transduction (MET) channels.
- Oxidative Stress: Inside the hair cells, aminoglycosides catalyze the formation of destructive ROS by interacting with iron.
- Mitochondrial and Cellular Damage: This surge in ROS leads to mitochondrial dysfunction, lipid peroxidation, and activation of apoptotic pathways (e.g., c-Jun N-terminal kinase (JNK) pathway), culminating in the death of both outer and inner hair cells.[\[5\]](#) Damage typically begins in the high-frequency basal turn of the cochlea and progresses towards the apex.

Toxicological Profile: Tobramycin

Tobramycin's toxicity has been extensively studied, often in comparison to other aminoglycosides like gentamicin and amikacin.

Comparative Nephrotoxicity of Tobramycin

Preclinical and clinical studies have consistently demonstrated that tobramycin possesses a lower nephrotoxic potential than gentamicin. In a rat model, gentamicin administered at 40 mg/kg/day produced significant renal failure and proximal tubular necrosis, whereas an identical dosage of tobramycin resulted in only minimal morphological changes and normal serum creatinine and BUN levels.[\[10\]](#)[\[11\]](#) Clinical studies support this, showing that tobramycin causes nephrotoxicity less frequently than gentamicin.[\[4\]](#)[\[12\]](#) When compared to amikacin in a

prospective randomized trial, the incidence of nephrotoxicity was not significantly different between tobramycin (6.8%) and amikacin (13.1%).[9][13][14]

Comparative Ototoxicity of Tobramycin

Tobramycin is considered primarily vestibulotoxic, though cochleotoxicity also occurs.[5] Its ototoxic potential is generally considered similar to or slightly less than that of gentamicin. In a comparative study in guinea pigs, the order of auditory toxicity was established, with gentamicin showing more toxicity than tobramycin.[15] Another study comparing tobramycin and amikacin in patients found no statistically significant difference in the incidence of mild auditory toxicity (15.7% for tobramycin vs. 11.7% for amikacin).[9][13][14]

Toxicity Endpoint	Tobramycin Finding	Comparator	Reference
Nephrotoxicity (Preclinical)	Minimal morphological changes; normal SCr/BUN.	Gentamicin (40 mg/kg/day) caused significant necrosis and renal failure.	[10],[11]
Nephrotoxicity (Clinical)	12% incidence of nephrotoxicity.	Gentamicin showed a 26% incidence (P<0.025).	[12]
Nephrotoxicity (Clinical)	6.8% incidence of nephrotoxicity.	Amikacin showed a 13.1% incidence (P>0.05).	[13],[9]
Ototoxicity (Preclinical)	Less auditory toxicity observed.	Gentamicin showed greater auditory toxicity.	[15]
Ototoxicity (Clinical)	15.7% incidence of mild auditory toxicity.	Amikacin showed an 11.7% incidence (P>0.05).	[13],[9]

Table 1: Summary of Experimental Data on Tobramycin Toxicity.

Toxicological Profile: Fortimicin (Astromicin)

Direct comparative toxicity data for **Fortimicin** against tobramycin is limited in the available literature. However, early preclinical safety studies provide some insight into its toxicological profile.

A study on the acute and subacute toxicity of **Fortimicin** A sulfate was conducted in a range of animal models, including mice, rats, guinea pigs, cats, and dogs.[16] The MeSH terms associated with this study indicate that it assessed effects on the kidney and muscles, which are known targets for aminoglycoside toxicity.[16] While the specific quantitative results are not detailed in the abstract, the existence of such a study confirms that the characteristic toxicities of the aminoglycoside class were evaluated. **Fortimicin**'s unique structure as a pseudodisaccharide, differing from the deoxystreptamine-containing aminoglycosides like tobramycin, may influence its interaction with cellular receptors and membranes, potentially altering its uptake and accumulation in target tissues.[1][2] However, without direct comparative data, any claims of a superior safety profile remain speculative.

Discussion and Inferred Comparison

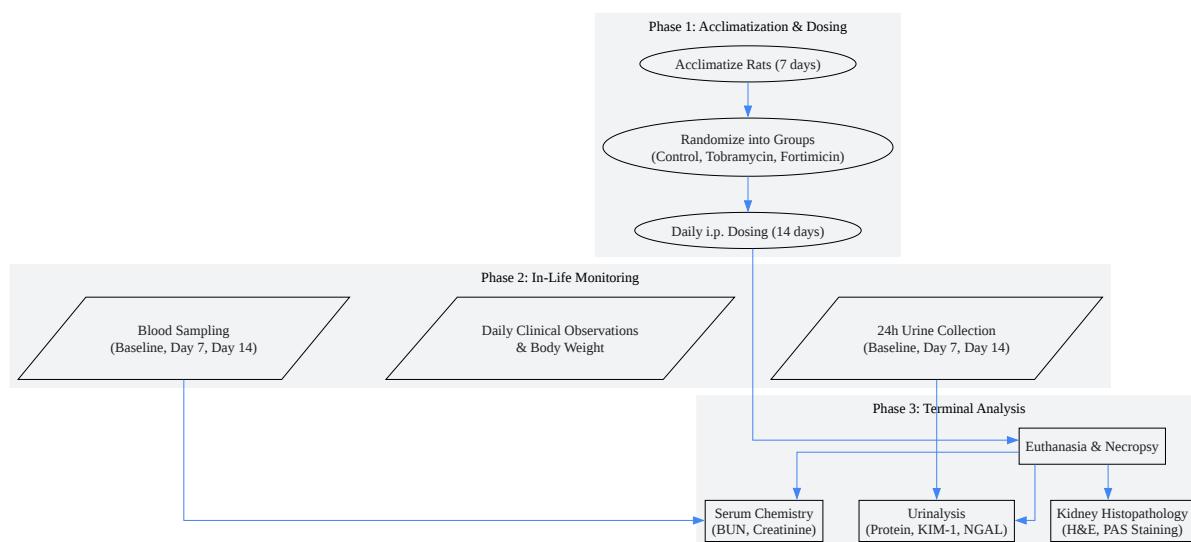
The fundamental difference between **Fortimicin** and tobramycin lies in their chemical structure. Tobramycin is a deoxystreptamine-containing aminoglycoside, a structural class for which toxicity is well-correlated with the number and position of amino groups, which dictate the molecule's cationic charge.[17] **Fortimicin**, containing a fortamine moiety instead of deoxystreptamine, represents a different structural class.[1][2]

Causality behind Experimental Choices: The choice of animal models like rats for nephrotoxicity and guinea pigs for ototoxicity is based on their established predictive validity for human responses. Rats exhibit renal physiological and pathological responses to toxins that are comparable to humans.[18] The guinea pig cochlea is anatomically and functionally very similar to that of humans, making it the gold standard for assessing ototoxic potential.[6]

The lack of direct comparative studies is a significant knowledge gap. Such a study would be essential to definitively rank the toxicity of **Fortimicin** relative to tobramycin and other aminoglycosides. Based on the available evidence, tobramycin has a well-established toxicity profile that is generally more favorable than that of gentamicin.[4][10] The profile of **Fortimicin** is less clear, necessitating further investigation.

Experimental Protocols for Comparative Toxicity Assessment

To address the current data gap, a head-to-head comparison would be necessary. The following protocols outline the standard, self-validating methodologies for such an investigation.


Protocol: Comparative Nephrotoxicity Assessment in a Rat Model

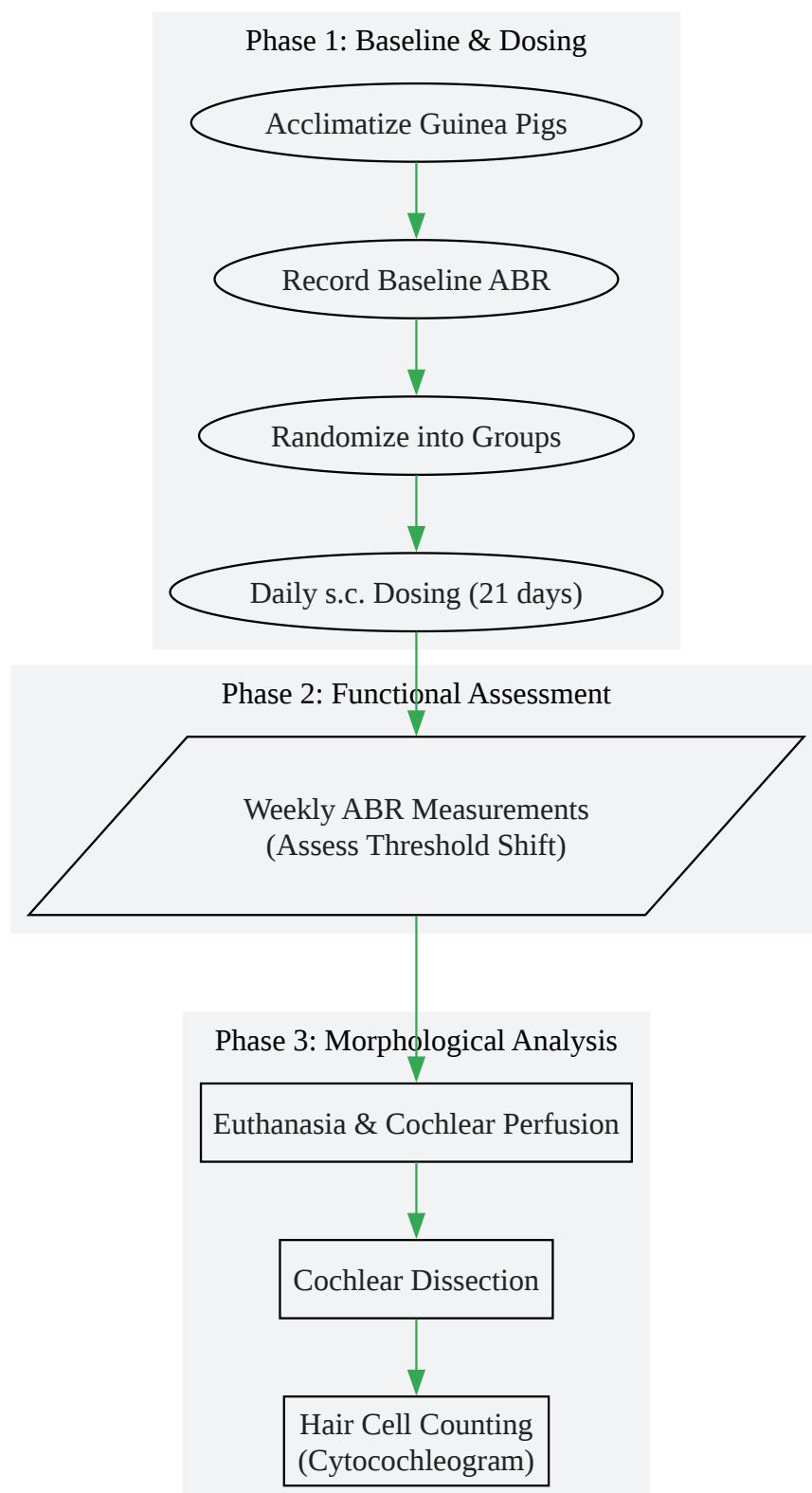
This protocol is designed to compare the effects of **Fortimicin** and tobramycin on renal function and structure.

Methodology:

- Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
- Groups (n=8-10 per group):
 - Control (Saline vehicle, intraperitoneal, i.p., daily)
 - Tobramycin (e.g., 40 mg/kg, i.p., daily)
 - **Fortimicin** (e.g., 40 mg/kg, i.p., daily)
 - Additional dose-ranging groups for each drug.
- Treatment Duration: 10-14 days.
- Monitoring:
 - Daily: Body weight, water intake, urine output.
 - Baseline and End-of-Study: Collect blood via tail vein or cardiac puncture for serum creatinine and BUN analysis. Collect urine for 24 hours using metabolic cages to measure urinary protein and kidney injury biomarkers (e.g., KIM-1, NGAL).[19][20]
- Endpoint Analysis:

- At the end of the study, euthanize animals.
- Perfuse kidneys with saline, followed by 10% neutral buffered formalin.
- Harvest kidneys, weigh them, and process for histopathology (H&E and PAS staining) to assess for acute tubular necrosis, loss of brush border, and cast formation.
- Score kidney damage semi-quantitatively by a blinded pathologist.

[Click to download full resolution via product page](#)


Workflow for assessing comparative nephrotoxicity.

Protocol: Comparative Ototoxicity Assessment in a Guinea Pig Model

This protocol uses Auditory Brainstem Response (ABR) as a functional measure of hearing loss.

Methodology:

- Animal Model: Pigmented guinea pigs (300-400g) with a normal Preyer's reflex.
- Groups (n=8-10 per group):
 - Control (Saline vehicle, subcutaneous, s.c., daily)
 - Tobramycin (e.g., 100 mg/kg, s.c., daily)
 - **Fortimicin** (e.g., 100 mg/kg, s.c., daily)
- Baseline ABR: Before dosing, anesthetize animals and record baseline ABR thresholds in response to click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 20 kHz).
- Treatment Duration: 14-21 days.
- Follow-up ABR: Perform ABR measurements weekly during treatment and one week post-treatment to assess threshold shifts. A significant threshold shift (e.g., >15 dB) indicates ototoxicity.
- Endpoint Analysis:
 - At the end of the study, euthanize animals.
 - Perfuse the cochleae with a fixative (e.g., 2.5% glutaraldehyde).
 - Dissect the cochleae and prepare surface preparations of the organ of Corti.
 - Use light or scanning electron microscopy to count inner and outer hair cells along the length of the cochlea to create a cytocochleogram, quantifying hair cell loss.

[Click to download full resolution via product page](#)

Workflow for assessing comparative ototoxicity.

Conclusion and Future Directions

Tobramycin remains a vital antibiotic whose nephrotoxic and ototoxic risks are well-documented and generally considered to be lower than those of gentamicin. **Fortimicin** presents a structurally distinct alternative within the aminoglycoside class, but its comparative safety profile is not well established in publicly available, peer-reviewed literature. The preclinical data for **Fortimicin** are limited, and a significant research gap exists regarding its relative potential for kidney and inner ear damage compared to workhorse aminoglycosides like tobramycin.

To definitively ascertain the relative safety of **Fortimicin**, rigorous, direct, head-to-head preclinical studies employing the gold-standard protocols outlined in this guide are imperative. Such research would provide the critical data needed by clinicians and drug developers to make informed decisions, potentially identifying a safer therapeutic alternative for treating multidrug-resistant infections.

References

- Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., Jimenez de Anta, M. T., Farre, M., Elena, M., Ballesta, A., & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. *Antimicrobial Agents and Chemotherapy*, 23(6), 897–901. [\[Link\]](#)
- Morin, J. P., Viotte, G., Vandewalle, A., Van Hoof, F., Tulkens, P., & Fillastre, J. P. (1982). Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural modifications of lysosomes. *Contributions to Nephrology*, 33, 119-137. [\[Link\]](#)
- Lee, C. C., Chen, T. K., & Kulesza, J. L. (1980). Acute and subacute toxicity studies with **fortimicin** A sulfate (Abbott-44747), a new aminoglycoside antibiotic. *Toxicology and Applied Pharmacology*, 53(3), 399-409. [\[Link\]](#)
- Gatell, J. M., San Miguel, J. G., Zamora, L., Araujo, V., Bonet, M., Bohe, M., Jimenez de Anta, M. T., Farre, M., Elena, M., Ballesta, A., & Marin, J. L. (1983). Comparison of the nephrotoxicity and auditory toxicity of tobramycin and amikacin. *Antimicrobial Agents and Chemotherapy*, 23(6), 897–901. [\[Link\]](#)
- Luft, F. C., Bloch, R., Sloan, R. S., Yum, M. N., Costello, R., & Maxwell, D. R. (1978). Comparative nephrotoxicity of aminoglycoside antibiotics in rats. *The Journal of Infectious Diseases*, 138(4), 541–545. [\[Link\]](#)
- Bendush, C. L. (1977). Evaluation of nephrotoxic and ototoxic effects of tobramycin in worldwide study. *The Medical Journal of Australia*, 2(3 Pt 2 Suppl), 22–26. [\[Link\]](#)

- Kirst, H. A., Ose, E. E., & Wakamatsu, H. (1978). **Fortimicins** A and B, new aminoglycoside antibiotics. IV. In vitro study of **fortimicin** A compared with other aminoglycosides. *The Journal of Antibiotics*, 31(10), 991-1000. [\[Link\]](#)
- Gilbert, D. N., Plamp, C., Starr, P., Bennett, W. M., Houghton, D. C., & Porter, G. (1978). Comparative nephrotoxicity of gentamicin and tobramycin in rats. *Antimicrobial Agents and Chemotherapy*, 13(1), 34–40. [\[Link\]](#)
- Pazhayattil, G. S., & Shirali, A. C. (2014). Overview of Antibiotic-Induced Nephrotoxicity. *Journal of the American Society of Nephrology*, 25(11), 2417-2428. [\[Link\]](#)
- Koo, J. W., Quintanilla-Dieck, L., Jiang, M., Liu, J., Urdang, Z. D., Allensworth, J., & Steyger, P. S. (2015). Endotoxemia-mediated inflammation potentiates aminoglycoside-induced ototoxicity. *Science translational medicine*, 7(298), 298ra118. [\[Link\]](#)
- Moreau, N., Jaxel, C., & Le Goffic, F. (1985). Comparison of **fortimicins** with other aminoglycosides and effects on bacterial ribosome and protein synthesis. *Antimicrobial Agents and Chemotherapy*, 28(6), 857–862. [\[Link\]](#)
- Ohtani, I., Ohtsuki, K., Omata, T., Ouchi, J., & Saito, T. (1990). Comparative ototoxicity of ribostamycin, dactimycin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs. *Chemotherapy*, 36(2), 155–168. [\[Link\]](#)
- Olusanya, T., Haj-Yahia, S., Tingle, S. J., Smith, M. C., & Prayle, A. (2014). Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice. *Frontiers in Cellular Neuroscience*, 8, 26. [\[Link\]](#)
- Gilbert, D. N., Plamp, C., Starr, P., Bennett, W. M., Houghton, D. C., & Porter, G. (1978). Comparative Nephrotoxicity of Gentamicin and Tobramycin in Rats. *Antimicrobial Agents and Chemotherapy*, 13(1), 34-40. [\[Link\]](#)
- Kahlmeter, G., & Dahlager, J. I. (1982). Comparative nephrotoxicity of two aminoglycosides: gentamicin and tobramycin. *The Medical Journal of Australia*, 2(3), 129–132. [\[Link\]](#)
- Perazella, M. A. (2019). Mechanisms of antimicrobial-induced nephrotoxicity in children. *Journal of the Pediatric Infectious Diseases Society*, 8(4), 306–314. [\[Link\]](#)
- Chen, Y., Wu, J., Zhang, C., Hong, Y., Wang, Y., & Li, L. (2013). Ameliorating Adriamycin-Induced Chronic Kidney Disease in Rats by Orally Administered Cardiotoxin from *Naja naja atra* Venom. *Evidence-based complementary and alternative medicine : eCAM*, 2013, 918467. [\[Link\]](#)
- de Jager, P., & van Altena, R. (2002). Comparative Information on Toxicity of Aminoglycoside.
- Smith, C. R., Lipsky, J. J., Laskin, O. L., Hellmann, D. B., Mellits, E. D., Longstreth, J., & Lietman, P. S. (1980). Double-blind comparison of the nephrotoxicity and auditory toxicity of gentamicin and tobramycin. *The New England Journal of Medicine*, 302(20), 1106–1109. [\[Link\]](#)

- Selimoglu, E. (2007). Ototoxicity: Overview, Aminoglycosides, Other Antibiotics. Medscape Reference. [Link]
- Hanna, E., & La-Bella, A. (2020). Overview of Antibiotic-Induced Nephrotoxicity. *Pharmaceuticals*, 13(9), 218. [Link]
- Moreau, N., Jaxel, C., & Le Goffic, F. (1985). Comparison of **fortimicins** with other aminoglycosides and effects on bacterial ribosome and protein synthesis. *Antimicrobial Agents and Chemotherapy*, 28(6), 857–862. [Link]
- Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: nephrotoxicity. *Antimicrobial Agents and Chemotherapy*, 43(5), 1003–1012. [Link]
- Aran, J. M., Erre, J. P., Guilhaume, A., & Aurousseau, C. (1982). The comparative ototoxicities of gentamicin, tobramycin and dibekacin in the guinea pig. A functional and morphological cochlear and vestibular study. *Acta oto-laryngologica. Supplementum*, 390, 1–30. [Link]
- Tam, V. H., Ledesma, K. R., & Johnson, N. M. (2020). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. *Antimicrobial Agents and Chemotherapy*, 64(9), e00859-20. [Link]
- Takumida, M., & Anniko, M. (1987). Comparative ototoxicity of kanamycin A and kanamycin B in the guinea pig. *Acta oto-laryngologica*, 103(1-2), 73–80. [Link]
- Desmiaty, Y., Fahleni, F., & Noviani, Y. (2024). Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents.
- Sales, G. T. M., & Foresto, R. D. (2020). Drug-induced nephrotoxicity. *Revista da Associacao Medica Brasileira* (1992), 66 Suppl 1(Suppl 1), s15–s21. [Link]
- Office of Animal Welfare, University of Washington. (n.d.). Antibiotic Use in Research Animals. UW Sites. [Link]
- Bookstaver, P. B., Williamson, J. C., Tucker, B. K., Raad, I. I., & Sherertz, R. J. (2022). The Risk and Clinical Implications of Antibiotic-Associated Acute Kidney Injury: A Review of the Clinical Data for Agents with Signals from the Food and Drug Administration's Adverse Event Reporting System (FAERS)
- Islam, M. R. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Comparative Cochlear Toxicities of Streptomycin, Gentamicin, Amikacin and Netilmicin in Guinea-Pigs | Semantic Scholar [semanticscholar.org]
- 2. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative nephrotoxicity of two aminoglycosides: gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ototoxicity: Overview, Aminoglycosides, Other Antibiotics [emedicine.medscape.com]
- 6. Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and netilmicin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ototoxicity of Non-aminoglycoside Antibiotics [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparative nephrotoxicity of four aminoglycosides: biochemical and ultrastructural modifications of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ototoxicity of topical azithromycin solutions in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ototoxicity of Non-aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversible ototoxic effect of azithromycin and clarithromycin on transiently evoked otoacoustic emissions in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and ascomycin in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative ototoxicity of ribostamycin, dactimycin, dibekacin, kanamycin, amikacin, tobramycin, gentamicin, sisomicin and netilmicin in the inner ear of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute and subacute toxicity studies with fortimicin A sulfate (Abbott-44747), a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative ototoxicity of kanamycin A and kanamycin B in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Guide to the Ototoxicity and Nephrotoxicity of Fortimicin and Tobramycin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10828623#comparative-ototoxicity-and-nephrotoxicity-of-fortimicin-and-tobramycin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com